The primary source of Brevinin-1Ya is the skin secretions of the Rana yunnanensis, a species of frog found in specific regions of Asia. The skin secretions of frogs are rich in bioactive compounds, including antimicrobial peptides that serve as a defense mechanism against pathogens.
Brevinin-1Ya belongs to the class of antimicrobial peptides, specifically within the brevinin family. These peptides are characterized by their cationic nature and ability to disrupt microbial membranes, leading to cell lysis.
The synthesis of Brevinin-1Ya can be achieved through solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides with high purity and yield. This method involves sequentially adding protected amino acids to a growing peptide chain anchored to a solid support.
Brevinin-1Ya has a characteristic structure typical of antimicrobial peptides, featuring a high proportion of cationic residues and hydrophobic regions that facilitate its interaction with microbial membranes.
The molecular formula for Brevinin-1Ya is C₁₈H₃₁N₅O₅S, with a molecular weight of approximately 397.54 g/mol. Its structure includes several key features:
Brevinin-1Ya primarily acts through mechanisms involving membrane disruption:
The effectiveness of Brevinin-1Ya against various pathogens can be evaluated through minimum inhibitory concentration (MIC) assays, which measure the lowest concentration required to inhibit microbial growth.
Brevinin-1Ya exerts its antimicrobial effects through several mechanisms:
Studies have shown that Brevinin-1Ya demonstrates potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. Its effectiveness varies based on concentration and target organism.
Brevinin-1Ya is typically presented as a white powder or lyophilized form when synthesized. It is soluble in aqueous solutions at physiological pH levels.
Key chemical properties include:
Relevant analyses often include spectroscopy techniques such as circular dichroism (CD) for conformational studies and mass spectrometry for molecular weight determination.
Brevinin-1Ya has several potential applications in scientific research:
Brevinin-1Ya belongs to a rapidly evolving multigene family characterized by a conserved genomic architecture. The precursor gene structure comprises three distinct domains: a highly conserved N-terminal signal peptide, an anionic intervening region enriched with acidic residues (aspartic and glutamic acids), and a C-terminal region encoding the mature antimicrobial peptide. This tripartite organization is a hallmark of amphibian antimicrobial peptide (AMP) genes and facilitates efficient post-translational processing [3] [7]. The signal peptide domain exhibits remarkable sequence conservation across the Brevinin superfamily, suggesting strong functional constraints related to secretory pathways. In contrast, the C-terminal region encoding the mature Brevinin-1Ya peptide demonstrates significant sequence hypervariability, indicative of diversifying selection pressure from microbial pathogens [7].
Gene duplication events represent the primary evolutionary driver of Brevinin diversity. Multiple paralogous genes encoding distinct Brevinin isoforms (including -1Ya, -1Yb, and -1Yc) arise through repeated gene duplication, enabling functional diversification. For example, the southern leopard frog (Rana sphenocephala) possesses at least three distinct Brevinin-1 genes (Brevinin-1Sa, -1Sb, -1Sc) within its genome, each encoding peptides with differential antimicrobial potency (MIC values ranging from 14–55 µM against E. coli) [4]. These duplication events often occur post-speciation, resulting in species-specific clusters of Brevinin isoforms. Phylogenetic analysis of Brevinin genes reveals that closely related frog species exhibit clustered gene clades, supporting recent duplication events following taxonomic divergence. This pattern is exemplified by R. sphenocephala and R. pipiens, whose Brevinin-1 isoforms form sister clades despite morphological and genetic proximity [7].
Table 1: Genomic Features of Brevinin Precursor Genes
Genomic Region | Sequence Characteristics | Evolutionary Pattern | Functional Role |
---|---|---|---|
Signal Peptide | Highly conserved hydrophobic domain (~22 residues) | Purifying selection | Co-translational translocation |
Acidic Spacer | Anionic, glutamate/aspartate-rich | Moderate conservation | Precursor stabilization; pH modulation |
Mature Peptide | Hypervariable cationic domain (24-34 residues) | Diversifying selection | Antimicrobial activity |
Despite significant sequence heterogeneity across taxa, Brevinin-1 isoforms exhibit discrete conserved motifs critical for structure-function integrity. The "Rana box" (Cys¹⁸-(X)₄-Lys-Cys²⁴), forming a C-terminal cyclic heptapeptide via a disulfide bridge, is a signature structural element present in most Brevinin-1 peptides, including Brevinin-1Ya [1] [3]. This domain stabilizes the amphipathic α-helical conformation in membrane environments and influences peptide hydrophobicity, as demonstrated by reverse-phase HPLC retention time analyses [1] [6]. Four invariant residues (Ala⁹, Cys¹⁸, Lys²³, Cys²⁴) are absolute conservation hotspots across all known Brevinin-1 isoforms, including those from phylogenetically distant Rana species [3] [7]. Proline¹⁴ frequently occurs, introducing a structural kink that modulates membrane interaction dynamics [7].
Cross-species divergence primarily manifests in the N-terminal hydrophobic domain and the loop region within the Rana box. For instance, comparative studies of European brown frogs (R. esculenta complex) and North American leopard frogs (Lithobates spp.) reveal less than 40% sequence identity in the N-terminal 15 residues of Brevinin-1 isoforms [1] [4]. This variability directly influences functional specialization: N-terminal truncation in Brevinin-1E significantly reduces hemolytic activity while preserving antimicrobial efficacy [1]. Similarly, Brevinin-1 isoforms from R. dybowskii exhibit sequence variations in the amphipathic helix correlating with differential activity against Gram-negative bacteria [10]. Such divergence patterns suggest adaptive evolution driven by pathogen landscapes in specific ecological niches.
Table 2: Conserved vs. Divergent Regions in Brevinin-1 Isoforms
Structural Domain | Conservation Level | Key Residues/Motifs | Functional Impact of Variation |
---|---|---|---|
N-terminal Helix | Low (<40% identity) | Hydrophobic residues (Phe, Leu, Val) | Modulates membrane insertion depth and hemolytic activity |
Mid-region | Moderate | Pro¹⁴ (kink formation) | Influences structural flexibility |
Rana Box | High | Cys¹⁸, Lys²³, Cys²⁴ (invariant) | Stabilizes disulfide-bridged loop; essential for structural integrity |
C-terminal Loop | Variable | Charged residues between Cys¹⁸-Cys²⁴ | Affects target membrane specificity |
Brevinin-1Ya belongs to a peptide cluster evolutionarily linked to specific anuran lineages. Maximum parsimony and neighbor-joining analyses of Brevinin-1 amino acid sequences provide robust phylogenetic signals that complement molecular taxonomy. Brevinin-1Ya, -1Yb, and -1Yc form a monophyletic cluster within the Lithobates (formerly Rana) yavapaiensis lineage, exhibiting higher sequence homology to each other (>85%) than to orthologs from sister taxa (<60%) [2]. This clustering pattern provides molecular evidence for the close phylogenetic relationship between Lithobates onca (relict leopard frog) and Lithobates yavapaiensis (lowland leopard frog), despite their morphological distinctions and allopatric distributions in southwestern North America [2].
The divergence of Brevinin-1Ya, -1Yb, and -1Yc isoforms likely represents recent gene duplication events within the L. yavapaiensis lineage. While these paralogs share the conserved Rana box and invariant cysteine residues, they differ significantly at 5–7 amino acid positions, primarily within the N-terminal helical domain and the intercysteine loop. These substitutions alter physicochemical properties: Brevinin-1Ya exhibits a higher hydrophobic moment than -1Yb, while -1Yc possesses an additional cationic residue enhancing electrostatic interactions with bacterial membranes [2] [10]. Such functional divergence suggests subfunctionalization or neofunctionalization following gene duplication.
Phylogenetic trees constructed from Brevinin-1 sequences mirror established amphibian phylogenies derived from mitochondrial DNA. For example, Japanese brown frogs (R. dybowskii, R. pirica) form a sister clade to R. okinavana/R. tsushimensis in both Brevinin-based and mtDNA-based phylogenies [10]. This congruence confirms that Brevinin-1 sequences serve as valuable molecular markers for resolving taxonomic relationships at the genus and species level, particularly in morphologically cryptic amphibian complexes.
Table 3: Phylogenetic Relationships of Brevinin-1 Isoforms in Ranid Frogs
Frog Species | Brevinin-1 Isoforms | Sequence Identity to Brevinin-1Ya | Phylogenetic Position |
---|---|---|---|
Lithobates yavapaiensis | Brevinin-1Ya, -1Yb, -1Yc | 100% (Ya), 88% (Yb), 84% (Yc) | Reference lineage |
Lithobates onca | Brevinin-1ONa, -1ONb | 78–82% | Sister group to L. yavapaiensis |
Rana dybowskii | Brevinin-1DYa, -1DYb | 62–65% | Distant clade (Asian ranids) |
Rana sphenocephala | Brevinin-1Sa, -1Sb, -1Sc | 58–61% | North American clade |
Table 4: Functional Implications of Sequence Variations in Brevinin-1Ya Cluster
Isoform | Key Sequence Differences vs. Brevinin-1Ya | Structural Consequence | Functional Specialization |
---|---|---|---|
Brevinin-1Ya | Reference sequence | Balanced amphipathicity | Broad-spectrum antibacterial |
Brevinin-1Yb | Leu⁶ → Gln; Val¹² → Asp | Reduced hydrophobicity | Decreased hemolytic activity |
Brevinin-1Yc | Ala¹⁰ → Lys; Asn¹⁵ → Arg | Enhanced positive charge | Increased Gram-negative specificity |
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